2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound with a molecular formula of C23H15N3O3S
Mechanism of Action
Target of Action
The primary targets of 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide are currently unknown. This compound is structurally similar to other compounds that have been found to be useful as pesticides, especially as fungicides . .
Mode of Action
Given its structural similarity to known fungicides, it may interact with its targets in a similar manner, potentially inhibiting essential enzymes or disrupting cellular processes in fungi .
Biochemical Pathways
As a potential fungicide, it may interfere with the metabolic pathways of fungi, leading to their death
Result of Action
As a potential fungicide, it may lead to the death of fungi by disrupting their metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxybenzaldehyde with 3-amino-2H-chromene-2-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-N’-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide
- 7-fluoro-2-oxo-N-(2-phenoxyphenyl)-1,2-dihydroquinoline-3-carboxamide
Uniqueness
2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c24-21(17-14-15-8-4-6-12-19(15)27-22(17)25)23-18-11-5-7-13-20(18)26-16-9-2-1-3-10-16/h1-14H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAYTDZIZPHZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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